4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide
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Overview
Description
4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BUTANAMIDE is a complex organic compound that features a unique combination of isoindoline and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BUTANAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of contamination. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols .
Scientific Research Applications
4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID OCTYL ESTER
- 4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOIC ACID
- 2-[(1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]MELATONIN
Uniqueness
What sets 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BUTANAMIDE apart is its unique combination of isoindoline and benzothiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H21N3O3S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide |
InChI |
InChI=1S/C26H21N3O3S/c1-16-8-13-21-22(15-16)33-24(28-21)17-9-11-18(12-10-17)27-23(30)7-4-14-29-25(31)19-5-2-3-6-20(19)26(29)32/h2-3,5-6,8-13,15H,4,7,14H2,1H3,(H,27,30) |
InChI Key |
OXVJDZADXLJLCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCCN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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